molecular formula C27H32N4O4 B7696077 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide

Cat. No. B7696077
M. Wt: 476.6 g/mol
InChI Key: IXNLULHYSLBQNZ-UHFFFAOYSA-N
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Description

“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a type of N-heterocycles, which have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves several steps. The corresponding acids undergo condensation and hydrolysis, followed by cyclization to give pyrazoloquinolines. These are then substituted to yield the final compound with good yield under a tetrahydrofuran solvent medium . Another method involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation, hydrolysis, cyclization, and substitution . Another method involves a reaction with phenylhydrazine followed by N-alkylation .

Mechanism of Action

Target of Action

Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been studied for their photophysical and biological properties , suggesting potential interactions with various biological targets.

Biochemical Pathways

1h-pyrazolo[3,4-b]quinolines have been studied for their potential as fluorescent sensors and biologically active compounds , suggesting they may interact with various biochemical pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide. One direction is to further explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for greater efficiency and yield.

Synthesis Methods

The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide involves a multi-step process that has been described in detail in various scientific research studies. The starting materials for the synthesis include 3,4,5-triethoxybenzoic acid, 1-butyl-1H-pyrazolo[3,4-b]quinoline, and N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide has been the focus of numerous scientific research studies due to its potential applications in medicine. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-5-9-14-31-26-20(15-18-12-10-11-13-21(18)28-26)25(30-31)29-27(32)19-16-22(33-6-2)24(35-8-4)23(17-19)34-7-3/h10-13,15-17H,5-9,14H2,1-4H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNLULHYSLBQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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